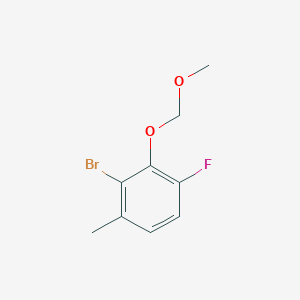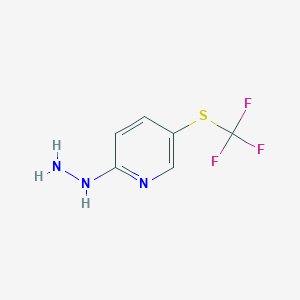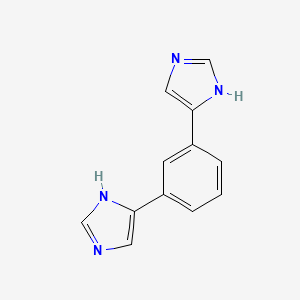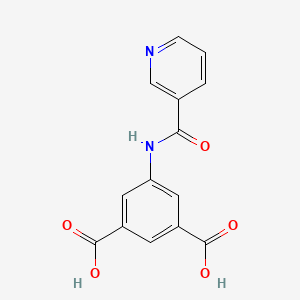
1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) is a compound that features a trifluoromethyl group attached to a phenylene ring, which is further connected to two imidazole rings
Métodos De Preparación
The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3-phenylenediamine.
Cyclization: The diamine undergoes cyclization with glyoxal or other suitable aldehydes to form the imidazole rings.
Análisis De Reacciones Químicas
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, oxidizing agents, and reducing agents. .
Aplicaciones Científicas De Investigación
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and microbial metabolism, making it effective against a range of pathogens.
Comparación Con Compuestos Similares
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C13H9F3N4 |
|---|---|
Peso molecular |
278.23 g/mol |
Nombre IUPAC |
1-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-5-11(19-3-1-17-8-19)7-12(6-10)20-4-2-18-9-20/h1-9H |
Clave InChI |
TXIUSTMQRBRRIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)

![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)

![tert-butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B11761070.png)
![[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11761081.png)
![2-((3bR,4aS)-5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11761085.png)


